1-Ethyl-3-Methylimidazolium Ethylsulfate
Overview
Description
Mechanism of Action
Target of Action
1-Ethyl-3-Methylimidazolium Ethylsulfate, also known as [EMIM][ESO4], is an ionic liquid . Its primary targets are a wide range of materials, including those used in coatings, inks, and polymer materials . It is also used as an ionic liquid antistatic agent in various industries .
Mode of Action
The compound interacts with its targets by dissolving them . Due to its ionic state, it possesses high ionic conductivity and offers a large electrochemical window . This makes it useful in processes like electrodeposition .
Pharmacokinetics
As an ionic liquid, it is known to have negligible volatility , which may influence its bioavailability.
Result of Action
The primary result of the action of this compound is the dissolution of a wide range of materials . This property makes it an effective solvent in various applications, including as an antistatic agent in different industries .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as temperature . For instance, its yield increases monotonically as the reaction temperature is increased . Furthermore, it is non-toxic and has a low environmental impact, making it an attractive “green” solvent .
Biochemical Analysis
Biochemical Properties
1-Ethyl-3-Methylimidazolium Ethylsulfate plays a crucial role in biochemical reactions, particularly as a solvent. It has been used to study the thermal stability of lysozyme, an enzyme that catalyzes the hydrolysis of glycosidic bonds in peptidoglycans . The compound interacts with lysozyme by stabilizing its structure, thereby enhancing its thermal stability. Additionally, this compound has been used as an additive in potassium hydroxide electrolytes to improve hydrogen evolution reaction kinetics .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been explored in several studies. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the thermal stability of proteins within cells, thereby impacting their function . Moreover, its role as a solvent can influence the solubility and availability of other biomolecules, further affecting cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can stabilize enzyme structures, as seen with lysozyme, and enhance reaction kinetics by acting as a solvent or additive
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is known for its stability, but its long-term effects on cellular function are still being studied. In vitro studies have shown that the compound can maintain its properties over extended periods, while in vivo studies are needed to understand its degradation and long-term impact on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound has been observed to enhance certain biochemical reactions without causing significant adverse effects. At higher dosages, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Its role as a solvent can influence metabolic flux and metabolite levels, although specific pathways and interactions require further elucidation. The compound’s ability to dissolve a wide range of materials suggests that it may impact multiple metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its water-miscibility allows it to be readily taken up by cells, and its interactions with cellular components can influence its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its localization is crucial for elucidating its activity and function within cells .
Preparation Methods
1-Ethyl-3-Methylimidazolium Ethylsulfate can be synthesized through the reaction of 1-methylimidazole with diethyl sulfate . The reaction typically involves the following steps:
Reactants: 1-methylimidazole and diethyl sulfate.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production: In industrial settings, the synthesis is scaled up using continuous flow processes, which enhance the yield and purity of the product.
Chemical Reactions Analysis
1-Ethyl-3-Methylimidazolium Ethylsulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Substitution: The compound can undergo substitution reactions, where the ethylsulfate group is replaced by other functional groups.
Common Reagents and Conditions: Common reagents include potassium hydroxide and hydrogen evolution reaction catalysts.
Scientific Research Applications
1-Ethyl-3-Methylimidazolium Ethylsulfate has a wide range of scientific research applications, including:
Chemistry: It is used as a solvent in various chemical reactions due to its high thermal stability and low volatility.
Biology: The compound is used to study the thermal stability of proteins, such as lysozyme.
Medicine: It is explored for its potential use in drug delivery systems due to its biocompatibility.
Comparison with Similar Compounds
1-Ethyl-3-Methylimidazolium Ethylsulfate is compared with other similar compounds, such as:
1-Ethyl-3-Methylimidazolium Chloride: Unlike the chloride variant, the ethylsulfate compound has better water-miscibility and lower volatility.
1-Butyl-3-Methylimidazolium Hexafluorophosphate: The hexafluorophosphate variant has different solubility properties and is used in different applications.
1-Ethyl-3-Methylimidazolium Methyl Sulfate: The methyl sulfate variant has similar properties but differs in its reactivity and applications.
These comparisons highlight the unique properties of this compound, making it suitable for specific applications where other compounds may not be as effective .
Properties
IUPAC Name |
1-ethyl-3-methylimidazol-3-ium;ethyl sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N2.C2H6O4S/c1-3-8-5-4-7(2)6-8;1-2-6-7(3,4)5/h4-6H,3H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFOKYHDLYBVAL-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C[N+](=C1)C.CCOS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6049274 | |
Record name | 1-Ethyl-3-methylimidazolium ethyl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6049274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 1H-Imidazolium, 3-ethyl-1-methyl-, ethyl sulfate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
342573-75-5 | |
Record name | 1-Ethyl-3-methylimidazolium ethylsulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=342573-75-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethyl-3-methylimidazolium ethylsulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0342573755 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazolium, 3-ethyl-1-methyl-, ethyl sulfate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Ethyl-3-methylimidazolium ethyl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6049274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Imidazolium, 3-ethyl-1-methyl-, ethyl sulfate (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.035 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-ETHYL-3-METHYLIMIDAZOLIUM ETHYLSULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/502J88S67B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-ethyl-3-methylimidazolium ethylsulfate?
A1: The molecular formula of this compound is C8H16N2O4S, and its molecular weight is 236.31 g/mol. []
Q2: Are there any spectroscopic data available for this compound?
A2: Yes, various spectroscopic techniques have been employed to characterize this compound. Infrared (IR) spectroscopy provides information about molecular vibrations and functional groups. [] X-ray photoelectron spectroscopy (XPS) has been used to study its surface composition, revealing the influence of silicon-containing impurities. [] Near-infrared (NIR) spectroscopy combined with principal component analysis (PCA) and two-dimensional (2D) correlation spectroscopy shed light on molecular-level interactions, particularly hydrogen bonding, in binary mixtures containing this ionic liquid. [, ]
Q3: How stable is this compound at elevated temperatures?
A3: Thermogravimetric analysis (TGA) and quantitative IR spectroscopy reveal that while thermogravimetric methods may overestimate its thermal stability, it does decompose at elevated temperatures. [] The rate of decomposition has been measured spectroscopically.
Q4: How does water content affect the properties of this compound?
A4: Studies have shown that even small amounts of water can significantly influence the physicochemical properties of this compound. [, ] For example, water content affects its density, viscosity, and surface tension. [] Interestingly, atomistic simulations suggest that the decrease in viscosity with increasing water content is less than that predicted for an ideal system. This is attributed to the preferential association of water molecules with anions and the formation of water clusters. []
Q5: How does this compound behave under high pressure?
A5: High-pressure studies using a vibrating-tube densimeter have examined the density of this compound over a range of temperatures and pressures. [] These studies provide insights into its mechanical coefficients, such as the thermal expansion coefficient and isothermal compressibility, and how these properties are influenced by temperature and pressure changes.
Q6: Does this compound have any catalytic applications?
A6: Yes, research has explored its potential in enhancing chemiluminescent detection. For instance, it has been shown to drastically enhance copper-catalyzed luminol chemiluminescence. [] This enhancement is attributed to a strong interaction between copper ions (Cu2+) and the imidazolium ring of the ionic liquid. This property has been exploited for the sensitive chemiluminescent detection of glucose. []
Q7: Can this compound be used for separation processes?
A7: this compound has shown promise as a solvent for separating aromatic hydrocarbons from aliphatic or cyclic hydrocarbons. Studies have investigated its use in liquid-liquid extraction processes for separating benzene from linear alkanes [], benzene from cycloalkanes [], and toluene from hydrocarbons. [] Its performance in these applications, including selectivity and solute distribution ratios, has been evaluated and compared to conventional solvents like sulfolane. [, ]
Q8: Can you elaborate on the role of this compound in carbon dioxide capture?
A8: Research has investigated its use in conjunction with a cross-flow membrane contactor for carbon dioxide capture from flue gases. [] The study focused on understanding the mass transfer rate and involved calculating the overall mass transfer coefficient (Koverall) using different mixing models. [] The findings indicate its potential in developing environmentally friendly carbon dioxide capture technologies.
Q9: Have there been any computational studies on this compound?
A9: Yes, computational studies, including ab initio molecular dynamics simulations, have been employed to investigate the structural and dynamic properties of this compound, particularly in its gas and bulk phases. [, ] These simulations provide valuable insights into the interactions between cations and anions, its behavior at different temperatures, and its evaporation mechanism. [, ] Furthermore, classical atomistic simulations have been used to calculate the enthalpy of vaporization and study its transport properties, such as viscosity and thermal conductivity. []
Q10: How does the relative humidity of air affect this compound?
A10: Studies have shown that relative humidity significantly affects its water content, which in turn influences its physical properties such as density, viscosity, and surface tension. [] The relationships between these properties and relative humidity have been established using polynomial equations, aiding in predicting its behavior under varying humidity conditions. []
Q11: Are there any formulation strategies to improve the properties of this compound?
A11: While the provided research does not delve into specific formulation strategies, it highlights the possibility of modifying its properties by creating binary mixtures with other solvents. For instance, studies have investigated binary mixtures with alcohols [, ], water [, ], and other solvents [, ] to assess their impact on density, viscosity, and other relevant properties. These findings suggest that tailoring its properties through the formation of specific mixtures is a viable approach for various applications.
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